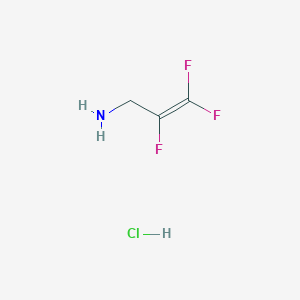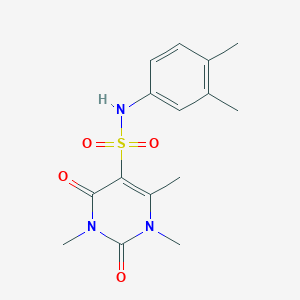![molecular formula C27H21NO6S B2499147 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 578732-41-9](/img/structure/B2499147.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" is a derivative that combines the structural motifs of coumarin and benzothiazole, which are known for their biological activities. Coumarin and thiazole derivatives have been extensively studied due to their antimicrobial properties and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related coumarin-thiazole derivatives typically involves multi-step reactions that may include the formation of azidinium salts, cycloaddition reactions, and the use of catalysts or reagents such as triethylamine . For instance, the synthesis of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of thiazole derivatives in forming complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of coumarin-thiazole derivatives is often confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) . The stereochemistry of these compounds can be elucidated through detailed NMR analysis and, in some cases, single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Coumarin-thiazole derivatives exhibit a range of chemical reactivities. For example, the thermolysis of certain benzo[d]thiazolines can generate nucleophilic carbenes, which can be trapped by electrophilic compounds . Additionally, the cycloaddition reactions of benzothiazolium salts with nitrochromenes have been shown to proceed with high diastereoselectivity, forming complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin-thiazole derivatives can be influenced by their incorporation into polymers. For instance, the addition of these derivatives to polyurethane varnishes has been shown to enhance antimicrobial effects without compromising the physical and mechanical properties of the coatings . Furthermore, the molecular modeling studies of these compounds suggest that they are biologically safe and comply with Lipinski's rule of five, indicating good drug-like properties .
Aplicaciones Científicas De Investigación
Antioxidant Activity
- The compound has been used in the synthesis of derivatives with significant antioxidant activities. A study demonstrated that these derivatives could exhibit high antioxidant activities, with scavenging activity reaching up to 80% at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antitumor Activity
- This compound has been utilized in the synthesis of novel chromenones bearing a benzothiazole moiety, which exhibited significant antitumor activities against various cancer cell lines, including lung and colon cancer cells (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Cytotoxic Activity
- Research has shown the successful synthesis of thiazole derivatives bearing a coumarin nucleus, with some compounds demonstrating potent cytotoxic activity against human cell lines (Gomha & Khalil, 2012).
Antimicrobial Activity in Coatings
- A study highlighted the use of a coumarin thiazole derivative in antimicrobial polyurethane coatings, showing that it could impart significant antimicrobial properties when incorporated into polymers (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Chemosensor for Anions
- Some derivatives of this compound have been used as chemosensors for cyanide anions, showing significant changes in color and fluorescence upon interaction, which can be observed with the naked eye (Wang et al., 2015).
Antibacterial Agents
- Novel analogs of the compound were synthesized and evaluated for their antibacterial activity, showing promising results against various bacteria, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6S/c1-4-15-11-17-22(13-21(15)34-27(30)16-9-10-20(31-2)23(12-16)32-3)33-14-18(25(17)29)26-28-19-7-5-6-8-24(19)35-26/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRIWRDUNUBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)




![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)
